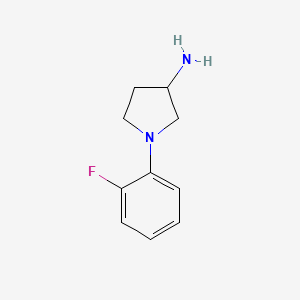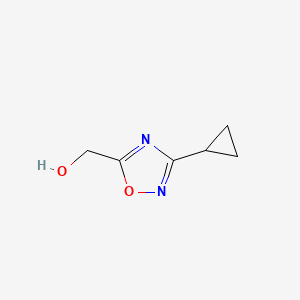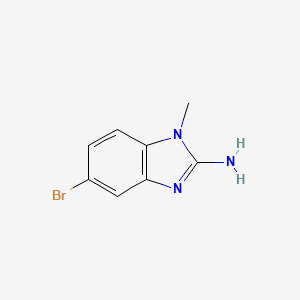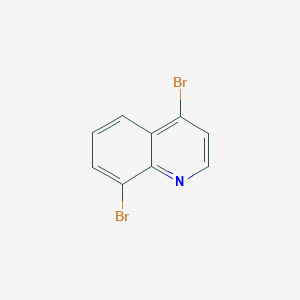
1-(2-Fluorophényl)pyrrolidin-3-amine
Vue d'ensemble
Description
“1-(2-Fluorophenyl)pyrrolidin-3-amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(2-Fluorophenyl)pyrrolidin-3-amine”, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by a Cp*Ir complex . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a rhodium catalyst .Applications De Recherche Scientifique
1-(2-Fluorophényl)pyrrolidin-3-amine : Analyse exhaustive des applications de la recherche scientifique : This compound est un composé chimique qui présente des applications potentielles dans divers domaines de la recherche scientifique. Voici une analyse de certaines applications uniques basées sur les informations disponibles :
Découverte de médicaments et chimie médicinale
Ce composé a été utilisé dans le domaine de la découverte de médicaments, en particulier pour son rôle dans la conception de nouvelles molécules présentant des effets thérapeutiques potentiels. Il sert d’échafaudage polyvalent qui peut être modifié pour améliorer l’activité contre des cibles spécifiques ou pour réduire l’activité indésirable contre d’autres récepteurs .
Études en neurosciences
En raison de sa similarité structurelle avec les alcaloïdes de la pyrrolidine, la this compound peut avoir des applications dans la recherche en neurosciences, contribuant potentiellement à l’étude des voies et des troubles neurologiques .
Recherche pharmacologique
Les dérivés de l’indole, qui partagent une structure similaire à ce composé, ont montré une large gamme d’activités pharmacologiques. Par conséquent, la this compound pourrait présenter un intérêt dans des études pharmacologiques pour explorer son potentiel biologique .
Chimie synthétique
Le composé peut également être utilisé dans la recherche en chimie synthétique pour la production de divers dérivés présentant des propriétés et des applications différentes. Cela pourrait inclure la synthèse de nouveaux matériaux ou le développement de nouvelles réactions chimiques .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include 1-(2-fluorophenyl)pyrrolidin-3-amine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have target selectivity, which means they can interact with specific targets in the body . The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/toxicology results for drug candidates .
Action Environment
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best results for drug candidates .
Analyse Biochimique
Biochemical Properties
1-(2-Fluorophenyl)pyrrolidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for its pharmacological and toxicological properties. Additionally, 1-(2-Fluorophenyl)pyrrolidin-3-amine has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 1-(2-Fluorophenyl)pyrrolidin-3-amine on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, 1-(2-Fluorophenyl)pyrrolidin-3-amine can affect gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound has been reported to impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Fluorophenyl)pyrrolidin-3-amine involves several key interactions at the molecular level. This compound is known to bind to specific receptor sites on proteins, leading to conformational changes that activate or inhibit the protein’s function . For example, binding to GPCRs can result in the activation of downstream signaling cascades, ultimately influencing cellular responses. Additionally, 1-(2-Fluorophenyl)pyrrolidin-3-amine can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Fluorophenyl)pyrrolidin-3-amine have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 1-(2-Fluorophenyl)pyrrolidin-3-amine can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . These temporal effects are important for assessing the potential therapeutic and toxicological implications of this compound.
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)pyrrolidin-3-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, 1-(2-Fluorophenyl)pyrrolidin-3-amine can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance therapeutic efficacy and safety.
Metabolic Pathways
1-(2-Fluorophenyl)pyrrolidin-3-amine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 1-(2-Fluorophenyl)pyrrolidin-3-amine, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others may be inactive or toxic. The metabolic pathways of 1-(2-Fluorophenyl)pyrrolidin-3-amine also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion .
Transport and Distribution
The transport and distribution of 1-(2-Fluorophenyl)pyrrolidin-3-amine within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and distribution . Additionally, binding to plasma proteins can influence the bioavailability and tissue distribution of 1-(2-Fluorophenyl)pyrrolidin-3-amine, impacting its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of 1-(2-Fluorophenyl)pyrrolidin-3-amine is determined by its interactions with targeting signals and post-translational modifications . This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, where it exerts its biochemical effects . The subcellular localization of 1-(2-Fluorophenyl)pyrrolidin-3-amine can influence its activity and function, as well as its interactions with other biomolecules within the cell.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYDBSMIDLAYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)





![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)
![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)


![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)